4-Methylazulene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

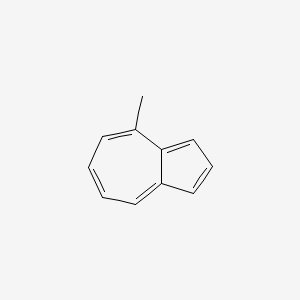

4-Methylazulene is a derivative of azulene, a non-alternant bicyclic aromatic hydrocarbon known for its deep blue color. The molecular formula of this compound is C₁₁H₁₀, and it has a molecular weight of 142.1971 g/mol . This compound is characterized by the presence of a methyl group at the fourth position of the azulene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylazulene can be synthesized through various methods. One common approach involves the selective functionalization of guaiazulene, an alkyl-substituted azulene available from natural sources . The synthesis typically involves the conversion of guaiazulene to its aldehyde derivative, followed by further functionalization to introduce the methyl group at the desired position . Another method includes the aromatization of 1,1-dicyanodihydroazulenes or a carbene insertion/ring expansion approach .

Industrial Production Methods: Industrial production of this compound often relies on the availability of guaiazulene from natural sources, such as essential oils extracted from Guajacum officinale or Matricaria chamomilla . The process involves dehydration and dehydrogenation of these essential oils to produce guaiazulene, which is then further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methylazulene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the methyl group at the fourth position influences its reactivity, making it a suitable candidate for selective functionalization .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, and various substituted derivatives of this compound .

Scientific Research Applications

4-Methylazulene has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex azulene derivatives. Its unique optical properties, such as halochromism and solvatochromism, make it valuable for developing colorimetric and fluorescent probes .

Biology and Medicine: In biology and medicine, this compound and its derivatives have shown potential as anti-inflammatory agents, with applications in treating conditions such as peptic ulcers and inflammation . Additionally, its unique molecular structure makes it a candidate for developing new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and organic electronic materials. Its ability to absorb visible light and exhibit fluorescence makes it suitable for applications in optoelectronics and solar cells .

Mechanism of Action

The mechanism of action of 4-Methylazulene is primarily attributed to its unique molecular structure and electronic properties. The presence of the methyl group at the fourth position influences the electron density distribution within the molecule, making it more reactive towards electrophilic and nucleophilic agents .

Molecular Targets and Pathways: this compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Guaiazulene: An alkyl-substituted azulene with anti-inflammatory properties.

1,4-Dimethylazulene: A derivative with two methyl groups, known for its enhanced stability and reactivity.

Properties

CAS No. |

17647-77-7 |

|---|---|

Molecular Formula |

C11H10 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4-methylazulene |

InChI |

InChI=1S/C11H10/c1-9-5-2-3-6-10-7-4-8-11(9)10/h2-8H,1H3 |

InChI Key |

RVJUDUADOMIBMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C2C1=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)